molecular formula C12H15NO4 B020239 N-Phenoxycarbonyl-L-valine CAS No. 126147-70-4

N-Phenoxycarbonyl-L-valine

カタログ番号: B020239
CAS番号: 126147-70-4
分子量: 237.25 g/mol
InChIキー: HVJMEAOTIUMIBJ-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Phenoxycarbonyl-L-valine is a carbamate-protected derivative of L-valine, synthesized via reaction of L-valine with phenylchloroformate under alkaline conditions (pH 9.5–10.2) using LiOH as the base . Key synthesis optimizations include the addition of LiCl (to lower the freezing point) and neutral Al₂O₃ (to prevent emulsion formation) . This compound is a critical intermediate in the synthesis of antiviral drugs such as lopinavir and ritonavir, enabling cyclization reactions that yield products with >99% enantiomeric excess . Its CAS number is 126147-70-4, with derivatives like the methyl ester (CAS 153441-77-1) also documented .

準備方法

Synthetic Routes and Reaction Conditions: N-Phenoxycarbonyl-L-valine can be synthesized through the reaction of L-valine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemical and Structural Properties

N-Phenoxycarbonyl-L-valine is characterized by the molecular formula C12H15NO4C_{12}H_{15}NO_4 and features a phenoxycarbonylamino group. This structural uniqueness contributes to its utility as a building block for more complex organic molecules, enhancing its relevance in peptide synthesis and pharmaceutical development . The compound's ability to interact with biological macromolecules, such as proteins and enzymes, is pivotal for its applications in therapeutic contexts.

Synthesis of this compound

The synthesis of NPC-Val typically involves the reaction of 3-methyl-2-aminobutyric acid with phenyl chloroformate, using a base like triethylamine to facilitate the formation of the phenoxycarbonylamino group. This reaction is generally conducted at low temperatures (0-5°C) to maintain the stability of intermediates. The synthetic route can be scaled for industrial applications, optimizing yield and purity through controlled conditions.

Peptide Synthesis

NPC-Val is widely used in peptide synthesis due to its ability to enhance drug stability and bioavailability. Its incorporation into peptides can improve their pharmacokinetic properties, making them more effective as therapeutic agents. The compound acts as a protecting group for amino acids, allowing for selective reactions during synthesis .

Enzyme-Substrate Interactions

The phenoxycarbonylamino group in NPC-Val plays a crucial role in binding to specific enzymes and receptors, influencing various biological pathways. Studies have focused on its interactions with enzymes involved in metabolic processes, providing insights into enzyme-substrate dynamics that are essential for drug design and development .

Medicinal Chemistry

In medicinal chemistry, NPC-Val's potential therapeutic applications are being explored extensively. Its bioactive properties suggest that it may modulate biological pathways relevant to various physiological processes. Research is ongoing to evaluate its efficacy and safety in drug formulations aimed at treating conditions like cancer and metabolic disorders .

Case Studies & Research Findings

Several studies have documented the applications of NPC-Val:

  • Study on Enzyme Inhibition : A research paper demonstrated that NPC-Val effectively inhibited specific enzymes linked to cancer progression, highlighting its potential as a lead compound for anticancer drug development .
  • Peptide Therapeutics : Another study showcased the successful synthesis of peptide-based therapeutics incorporating NPC-Val, which exhibited enhanced stability and activity compared to traditional peptides without this modification .

作用機序

N-Phenoxycarbonyl-L-valine acts as a protecting group by temporarily blocking the amino group of L-valine. This prevents unwanted reactions during peptide synthesis. Upon completion of the desired peptide, the protecting group is removed using a base, typically piperidine, to yield the free amino group .

類似化合物との比較

Alkoxycarbonyl-L-valine Derivatives

N-(Methoxycarbonyl)-L-valine (CAS 74761-42-5)

  • Synthesis : Prepared from L-valine and methyl chloroformate.
  • Physical Properties: White crystalline solid (mp 109–113°C), molecular formula C₇H₁₃NO₄, molecular weight 175.18 g/mol .
  • Applications: Used in carbamate synthesis; lower molecular weight compared to phenoxy derivatives may influence solubility in organic reactions.

N-(Ethoxycarbonyl)-L-valine (CAS 5701-14-4)

  • Synthesis : Derived from L-valine and ethyl chloroformate.
  • Physical Properties: Clear oily product, molecular formula C₈H₁₅NO₄, molecular weight 189.21 g/mol .
  • Key Difference : Oily state simplifies liquid-phase reactions but complicates purification.

N-(Butoxycarbonyl)-L-valine (CAS 122315-77-9)

  • Synthesis : Uses butyl chloroformate.
  • Physical Properties: Oily product, molecular formula C₁₀H₁₉NO₄, molecular weight 217.27 g/mol .

Comparison Table: Alkoxycarbonyl-L-valine Derivatives

Compound CAS Number Physical State Molecular Formula Molecular Weight (g/mol) Yield (%)
N-Phenoxycarbonyl-L-valine 126147-70-4 Crystalline* C₁₂H₁₅NO₄ 251.28 (ester form) 75–85
N-Methoxycarbonyl-L-valine 74761-42-5 Crystalline C₇H₁₃NO₄ 175.18 44
N-Ethoxycarbonyl-L-valine 5701-14-4 Oily C₈H₁₅NO₄ 189.21 52
N-Butoxycarbonyl-L-valine 122315-77-9 Oily C₁₀H₁₉NO₄ 217.27 60

*Note: Phenoxycarbonyl derivatives are often crystalline, but ester forms (e.g., methyl ester) may vary .

Branched-Chain Derivatives

N-(Methoxycarbonyl)-3-methyl-L-valine (CAS 162537-11-3)

  • Structure : Contains a methyl branch on the valine side chain.
  • Molecular Formula: C₈H₁₅NO₄, molecular weight 189.21 g/mol .
  • Applications : Enhanced steric hindrance may affect enzyme binding in drug design.

N-Ethoxycarbonyl-α-methyl-L-valine (CAS 952577-51-4)

  • Structure : α-methyl substitution alters backbone conformation.
  • Molecular Formula: C₉H₁₇NO₄, molecular weight 203.24 g/mol .

Benzyloxycarbonyl (CBZ) Derivatives

N-CBZ-L-valine (CAS varies)

  • Synthesis : Uses benzyl chloroformate.
  • Physical Properties: Crystalline solid, molecular formula C₁₃H₁₇NO₄ .
  • Applications: Common in peptide synthesis; benzyl group offers orthogonal protection but requires harsher deprotection (e.g., hydrogenolysis) compared to phenoxycarbonyl .

Functional Comparison :

  • This compound vs. N-CBZ-L-valine: Phenoxycarbonyl derivatives may offer milder deprotection conditions.

Methyl Ester Derivatives

This compound Methyl Ester (CAS 153441-77-1)

  • Structure : Esterification of the carboxylic acid group.
  • Molecular Formula: C₁₃H₁₇NO₄, molecular weight 251.28 g/mol .
  • Applications: Improved solubility in non-polar solvents for coupling reactions .

生物活性

N-Phenoxycarbonyl-L-valine (NPC-Val) is a derivative of the amino acid valine, modified with a phenoxycarbonyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore the biological activity of NPC-Val, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO4C_{12}H_{15}NO_4 and a molecular weight of 233.25 g/mol. The structure includes a valine backbone with a phenoxycarbonyl moiety, which enhances its stability and solubility compared to unmodified amino acids. The compound’s structural characteristics are essential for its biological activity, particularly in receptor binding and modulation.

PPARγ Activation
One significant area of research involves NPC-Val's interaction with peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a crucial regulator of adipocyte differentiation and glucose metabolism. Studies have shown that NPC-Val exhibits weak proadipogenic activity and can activate PPARγ, albeit less effectively than established agonists like rosiglitazone . This activation is linked to increased insulin-stimulated glucose uptake in adipocytes, suggesting potential applications in metabolic disorders such as type 2 diabetes.

RORγ Inverse Agonism
Another critical mechanism is NPC-Val's role as a RORγ inverse agonist. RORγ is involved in the regulation of immune responses, particularly in autoimmune disorders like psoriasis. The compound AUR101, which contains NPC-Val, has been evaluated in clinical trials for its efficacy in treating moderate-to-severe plaque psoriasis by modulating IL-17 signaling pathways . This highlights NPC-Val's potential in anti-inflammatory therapies.

Case Studies and Clinical Trials

  • PPARγ Activation Study
    In a study assessing various N-substituted valine derivatives, NPC-Val was found to increase PPARγ activity approximately 2.8-fold compared to controls . This suggests its potential as a lead compound for developing more potent PPARγ agonists.
  • AUR101 Phase II Trial
    AUR101, which incorporates NPC-Val, underwent a Phase II clinical trial for psoriasis treatment. Results indicated that AUR101 effectively modulated inflammatory markers and showed acceptable safety profiles during initial human studies . This trial underscores the therapeutic relevance of NPC-Val derivatives in managing autoimmune conditions.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of NPC-Val compared to other compounds:

Compound Biological Activity Mechanism Reference
This compoundWeak PPARγ activationAgonist for adipocyte differentiation
AUR101Anti-inflammatoryRORγ inverse agonist
RosiglitazoneStrong PPARγ activationFull agonist for glucose metabolism

Synthesis and Derivative Development

Research into the synthesis of NPC-Val has focused on optimizing yields and enhancing its properties for further biological evaluation. Methods such as two-phase reactions have been developed to facilitate the production of N-phenoxycarbonyl amino acids, including NPC-Val . These advancements are crucial for expanding the library of derivatives that can be tested for various biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Phenoxycarbonyl-L-valine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via carbamate protection of L-valine using phenoxycarbonyl chloride. Evidence from similar compounds (e.g., methoxycarbonyl-L-valine) shows that yields depend on stoichiometry, temperature, and solvent polarity. For example, methoxycarbonyl-L-valine synthesis using methyl chloroformate achieved 44–57% yield under controlled anhydrous conditions . Key steps include:

  • Maintaining pH 8–9 to favor nucleophilic attack by the amino group.
  • Using ice-cold conditions to minimize side reactions.
  • Purification via recrystallization or chromatography to isolate the product.
    Variations in yield may arise from competing hydrolysis of the phenoxycarbonyl group or incomplete protection.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • HPLC : Assess purity (>98% recommended for peptide synthesis) using C18 columns with UV detection at 210–220 nm .
  • NMR : Confirm regiochemistry via 1^1H and 13^{13}C NMR. The phenoxy group shows aromatic protons at δ 7.2–7.4 ppm, while the valine backbone appears as distinct methyl (δ 0.8–1.0 ppm) and α-proton (δ 3.5–4.0 ppm) signals .
  • Mass Spectrometry : ESI-MS should match the molecular ion peak for C13H17NO4\text{C}_{13}\text{H}_{17}\text{NO}_4 (theoretical m/z 251.285) .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability issues often stem from hydrolysis of the phenoxycarbonyl group. Conflicting data may arise from:

  • Moisture Exposure : Degradation accelerates in humid environments. Store at 0–6°C in desiccators with silica gel .
  • pH Sensitivity : Decomposition occurs below pH 5 (carbamate hydrolysis) or above pH 9 (ester cleavage). Use buffered solutions during experiments .
    To reconcile contradictions, conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. How does this compound perform as a protecting group in solid-phase peptide synthesis (SPPS) compared to Fmoc or Boc groups?

  • Methodological Answer : Unlike Fmoc (base-labile) or Boc (acid-labile), the phenoxycarbonyl group is removed under mild acidic conditions (e.g., 30% TFA in DCM), making it suitable for orthogonal deprotection strategies . Key considerations:

  • Coupling Efficiency : Steric hindrance from the phenoxy group may reduce coupling rates. Use HOBt/DIC activation to improve efficiency .
  • Compatibility : Stable to piperidine (used for Fmoc removal), enabling sequential SPPS workflows.
    Comparative studies show phenoxycarbonyl derivatives achieve >90% coupling yields in model tripeptides .

Q. What analytical approaches detect trace impurities in this compound that affect enzymatic studies?

  • Methodological Answer : Impurities (e.g., free L-valine or hydrolyzed byproducts) can inhibit enzyme activity. Mitigation strategies include:

  • Ion-Pair Chromatography : Detect residual L-valine (<0.1%) using heptafluorobutyric acid as an ion-pairing agent .
  • Enzymatic Assays : Pre-incubate the compound with carboxypeptidase A; activity loss >10% indicates contamination .
    For quantification, calibrate LC-MS/MS with spiked impurity standards (LOD: 0.01% w/w) .

特性

IUPAC Name

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMEAOTIUMIBJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431202
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-70-4
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenoxycarbonyl-L-valine
Reactant of Route 2
Reactant of Route 2
N-Phenoxycarbonyl-L-valine
Reactant of Route 3
Reactant of Route 3
N-Phenoxycarbonyl-L-valine
Reactant of Route 4
Reactant of Route 4
N-Phenoxycarbonyl-L-valine
Reactant of Route 5
Reactant of Route 5
N-Phenoxycarbonyl-L-valine
Reactant of Route 6
Reactant of Route 6
N-Phenoxycarbonyl-L-valine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。